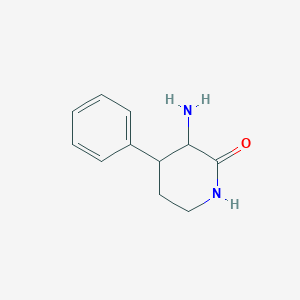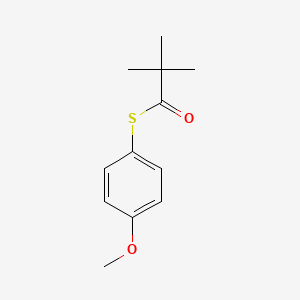
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C12H16O2S It is characterized by the presence of a methoxyphenyl group attached to a dimethylpropanethioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate typically involves the reaction of 4-methoxyphenol with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final thioester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include modulation of enzyme activity and alteration of cellular processes .
Comparaison Avec Des Composés Similaires
S-(4-Methoxyphenyl) 2,2-dimethylpropanethioate: shares similarities with other thioesters and methoxyphenyl derivatives.
Thioesters: Compounds like S-phenyl 2,2-dimethylpropanethioate and S-(4-chlorophenyl) 2,2-dimethylpropanethioate.
Methoxyphenyl Derivatives: Compounds such as 4-methoxyphenyl acetate and 4-methoxyphenyl propionate.
Uniqueness: Its methoxyphenyl group provides unique electronic properties, while the thioester moiety offers versatility in chemical transformations .
Propriétés
Numéro CAS |
132381-65-8 |
|---|---|
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
S-(4-methoxyphenyl) 2,2-dimethylpropanethioate |
InChI |
InChI=1S/C12H16O2S/c1-12(2,3)11(13)15-10-7-5-9(14-4)6-8-10/h5-8H,1-4H3 |
Clé InChI |
JIEQZHVIOXNSKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)SC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{3-[(Naphthalen-2-yl)methoxy]phenyl}propan-1-one](/img/structure/B14284404.png)
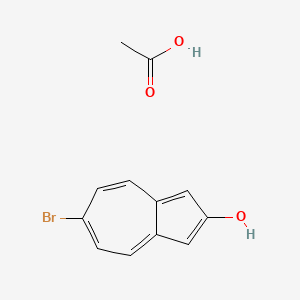
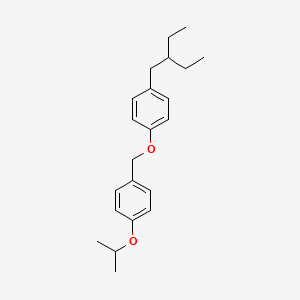
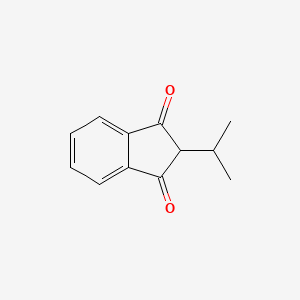

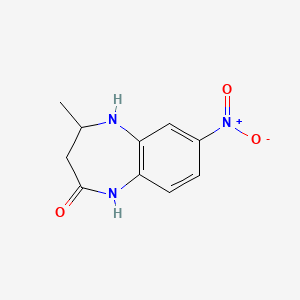
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
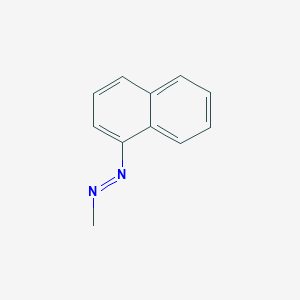
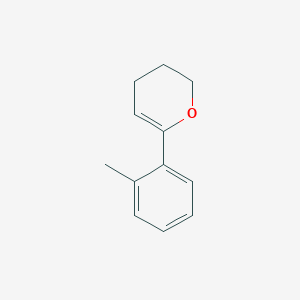
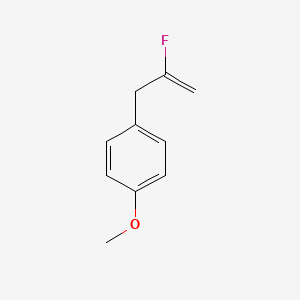

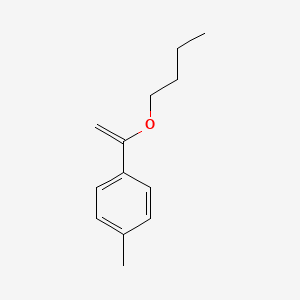
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
